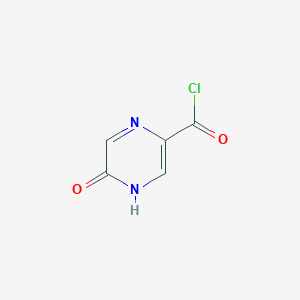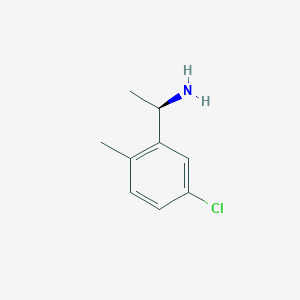
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate: is an organic compound that features a sec-butyl group attached to an acrylate moiety, which is further substituted with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate typically involves the esterification of (E)-3-(1H-imidazol-5-yl)acrylic acid with sec-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The acrylate moiety can undergo polymerization, leading to the formation of materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- sec-Butyl (E)-3-(1H-imidazol-4-yl)acrylate
- tert-Butyl (E)-3-(1H-imidazol-5-yl)acrylate
- sec-Butyl (Z)-3-(1H-imidazol-5-yl)acrylate
Uniqueness
sec-Butyl (E)-3-(1H-imidazol-5-yl)acrylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
butan-2-yl (E)-3-(1H-imidazol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C10H14N2O2/c1-3-8(2)14-10(13)5-4-9-6-11-7-12-9/h4-8H,3H2,1-2H3,(H,11,12)/b5-4+ |
InChI Key |
YLGINHWFYSJLJY-SNAWJCMRSA-N |
Isomeric SMILES |
CCC(C)OC(=O)/C=C/C1=CN=CN1 |
Canonical SMILES |
CCC(C)OC(=O)C=CC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
